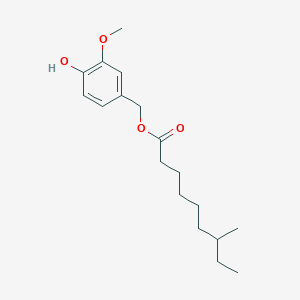
(4-Hydroxy-3-methoxyphenyl)methyl 7-methylnonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-3-methoxyphenyl)methyl 7-methylnonanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenolic hydroxyl group, a methoxy group, and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 7-methylnonanoate typically involves the esterification of (4-Hydroxy-3-methoxyphenyl)methanol with 7-methylnonanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is then subjected to various purification steps, including filtration, distillation, and chromatography, to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl 7-methylnonanoate can undergo several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester functional group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
(4-Hydroxy-3-methoxyphenyl)methyl 7-methylnonanoate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the formulation of various industrial products, including fragrances and flavorings.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 7-methylnonanoate involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which may contribute to its biological activities. The methoxy group and the long aliphatic chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin
Uniqueness
(4-Hydroxy-3-methoxyphenyl)methyl 7-methylnonanoate is unique due to its specific combination of functional groups and aliphatic chain length. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
906465-21-2 |
|---|---|
Formule moléculaire |
C18H28O4 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(4-hydroxy-3-methoxyphenyl)methyl 7-methylnonanoate |
InChI |
InChI=1S/C18H28O4/c1-4-14(2)8-6-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 |
Clé InChI |
BBBJFDHWSMIQEF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)
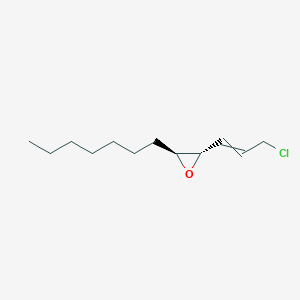
![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)

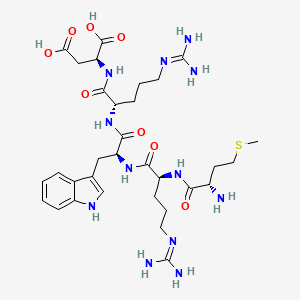

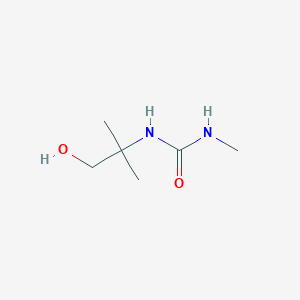

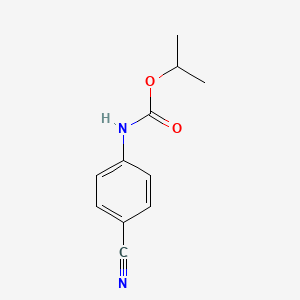
![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)

silane](/img/structure/B12596173.png)
